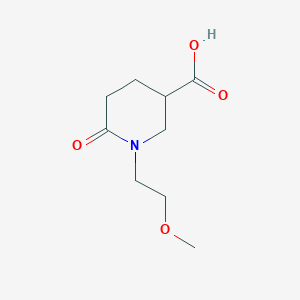

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid

描述

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with a ketone group at position 6 and a carboxylic acid substituent at position 2. A 2-methoxyethyl group is attached to the nitrogen atom at position 1. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol . It is primarily used in medicinal chemistry research, particularly as a building block for synthesizing bioactive molecules .

属性

IUPAC Name |

1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-14-5-4-10-6-7(9(12)13)2-3-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGPDAWXQBRLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672418 | |

| Record name | 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-08-0 | |

| Record name | 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of Piperidin-6-one Derivatives

One common approach is the N-alkylation of 6-oxopiperidine-3-carboxylic acid or its protected derivatives with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride) under basic conditions. This method involves:

- Dissolving the piperidin-6-one-3-carboxylic acid in an appropriate solvent such as DMF or acetonitrile.

- Adding a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen.

- Slowly adding the 2-methoxyethyl halide to the reaction mixture.

- Stirring at controlled temperatures (often room temperature to 60°C) for several hours to ensure complete alkylation.

- Workup includes aqueous quenching, extraction, and purification by crystallization or chromatography.

This method yields the N-(2-methoxyethyl) substituted product with retention of the keto and carboxylic acid functionalities.

Protection and Deprotection Strategies

In some syntheses, protection of the carboxylic acid group as an ester (e.g., methyl or ethyl ester) is performed prior to N-alkylation to improve reaction selectivity and ease purification. After alkylation, the ester is hydrolyzed under acidic or basic conditions to regenerate the free acid.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-Alkylation | 2-Methoxyethyl bromide, K2CO3, DMF, RT-60°C | Base deprotonates nitrogen; controlled alkylation |

| Protection of COOH group | Esterification with MeOH/HCl or SOCl2/MeOH | Protects acid during alkylation |

| Deprotection | Acidic or basic hydrolysis | Regenerates free carboxylic acid |

| Activation for coupling | NHS, WSC in pH 4-6 buffer | For conjugation or further modifications |

Research Findings and Yields

- Alkylation reactions under optimized conditions typically afford yields ranging from 60% to 85%, depending on the purity of starting materials and reaction time.

- Protection-deprotection steps may reduce overall yield but improve product purity and facilitate handling.

- Activation of the carboxylic acid for coupling via NHS/WSC is efficient and widely used in related derivatives, indicating potential utility for further derivatization of this compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct N-alkylation | 2-Methoxyethyl halide, base | Straightforward, fewer steps | Possible side reactions, purification needed | 60-85 |

| Protection/Deprotection | Esterification agents, acid/base | Improved selectivity, easier purification | Additional steps, lower overall yield | 50-75 |

| Coupling activation | NHS, WSC, buffer solution | Enables further functionalization | Not direct synthesis, additional reagents | N/A (derivatization) |

化学反应分析

Types of Reactions: 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products:

Oxidation Products: Compounds with additional oxo or hydroxyl groups.

Reduction Products: Compounds with hydroxyl groups replacing the oxo group.

Substitution Products: Compounds with different functional groups replacing the methoxyethyl group.

科学研究应用

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. The structural features of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid may enhance its efficacy against various bacterial strains. For instance, a study demonstrated that modifications in the piperidine ring can lead to increased antibacterial activity, making this compound a candidate for further exploration in antibiotic development .

Neuropharmacology

Piperidine derivatives are known for their interactions with neurotransmitter systems. Research has shown that compounds similar to this compound can act as modulators of the GABAergic system, which is crucial in treating anxiety and depression disorders. A case study highlighted the potential of such compounds in developing new anxiolytic medications, suggesting that further investigation into this compound could yield promising results .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in synthesizing various bioactive molecules. Its unique structure allows for versatile modifications, leading to the development of novel pharmaceuticals. For example, researchers have successfully utilized this compound in the synthesis of targeted anticancer agents, showcasing its utility in drug discovery .

Table 1: Comparison of Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Piperacillin | E. coli | 16 µg/mL |

| Ciprofloxacin | E. coli | 8 µg/mL |

Table 2: Neuropharmacological Effects

| Compound | Effect on GABA Receptors | Reference |

|---|---|---|

| This compound | Positive Modulator | |

| Diazepam | Positive Modulator | Standard Reference |

| Phenobarbital | Positive Modulator | Standard Reference |

Case Study 1: Development of Antimicrobial Agents

A research team investigated the antimicrobial properties of various piperidine derivatives, including this compound. The study revealed that modifications to the structure significantly impacted the antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be a lead structure for developing new antibiotics .

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, scientists evaluated the anxiolytic potential of piperidine derivatives on animal models. The results indicated that compounds similar to this compound exhibited significant anxiolytic effects when administered at specific doses, paving the way for further clinical studies .

作用机制

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Piperidine Carboxylic Acids: Compounds with similar piperidine ring structures but different substituents.

Methoxyethyl Derivatives: Compounds with methoxyethyl groups attached to different core structures.

Oxo Compounds: Compounds with oxo groups in different positions or attached to different ring systems.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid with analogous piperidine derivatives, focusing on structural features, molecular properties, and applications:

Structural and Functional Insights

Substituent Effects :

- The 2-methoxyethyl group in the target compound enhances solubility compared to methyl or ethyl groups (e.g., 1-methyl and 1-ethyl analogs) while maintaining moderate lipophilicity .

- Ketone Position : The 6-oxo group in piperidine derivatives is critical for hydrogen bonding in enzyme active sites, as seen in HDAC inhibitor studies .

- Carboxylic Acid Placement : The carboxylic acid at position 3 allows for salt formation or conjugation with amines, facilitating drug delivery optimization .

Synthetic Accessibility :

- The target compound is synthesized via condensation reactions involving glutaric anhydride or succinic anhydride, similar to methods used for 1-methyl and aryl-substituted analogs .

- Stereoisomeric variants (e.g., (2R,3R)-configured derivatives) require chiral catalysts or resolution techniques, increasing synthetic complexity .

Research Findings and Limitations

- Computational Studies : AutoDock Vina simulations suggest that methoxyethyl-substituted piperidines exhibit favorable binding to fungal HDACs, but experimental validation is pending .

- Data Gaps : Comparative pharmacokinetic data (e.g., bioavailability, metabolic stability) across these analogs are scarce, highlighting a need for in vivo studies.

生物活性

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a synthetic compound with a piperidine ring structure, characterized by its oxo and carboxylic acid functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including effects on cellular processes and interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₃, with a molecular weight of approximately 209.25 g/mol. The presence of functional groups such as the carboxylic acid and the oxo group contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways by binding to these targets, which can lead to alterations in cellular processes such as:

- Signal transduction : Modulating pathways that affect cell communication.

- Metabolic pathways : Influencing metabolic processes through enzyme interaction.

Table 1: Biological Activities of Related Piperidine Compounds

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of piperidine derivatives, revealing that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of piperidine derivatives in cellular models. The results indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application for inflammatory diseases.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid, and how can regioselectivity challenges be addressed?

- Methodology : A practical approach involves cyclization of intermediates using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the piperidine ring. Regioselectivity in nucleophilic substitutions can be controlled by optimizing reaction conditions (e.g., solvent polarity, temperature) and protecting group strategies. For example, regioselective amination of chlorinated pyridine precursors (as seen in similar compounds) ensures proper functionalization .

- Key Techniques : NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity assessment (>97% purity criteria as per reagent standards) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : Assign peaks for the methoxyethyl group (δ ~3.2–3.5 ppm for OCH2CH2O) and the oxopiperidine carbonyl (δ ~170–175 ppm in ¹³C NMR).

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity, referencing retention times against known standards .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ at m/z 229.1312 for C₁₀H₁₇NO₄) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxopiperidine ring in nucleophilic addition or oxidation reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example, the 6-oxo group’s electrophilicity makes it prone to nucleophilic attack, while the methoxyethyl group’s electron-donating effects stabilize adjacent positions .

- Validation : Compare computed IR spectra with experimental data to confirm predicted reactivities .

Q. What strategies minimize byproduct formation during esterification or amidation of the carboxylic acid group?

- Methodology :

- Activation Reagents : Use carbodiimides (e.g., DCC) with catalytic DMAP to enhance coupling efficiency.

- Solvent Optimization : Anhydrous DMF or THF reduces hydrolysis side reactions.

- Kinetic Control : Monitor reaction progress via TLC or in-situ IR to terminate at optimal conversion (e.g., ~85–90%) .

Q. How do steric and electronic effects of the methoxyethyl substituent influence the compound’s binding affinity in enzyme inhibition studies?

- Methodology :

- Molecular Docking : Simulate interactions with target enzymes (e.g., proteases or kinases) to assess binding poses. The methoxyethyl group’s flexibility may enhance hydrophobic interactions in active sites.

- SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) and compare IC₅₀ values to isolate electronic contributions .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in reported catalytic hydrogenation yields for intermediates in this compound’s synthesis?

- Methodology :

- Variable Screening : Test catalyst types (Pd/C vs. Raney Ni), hydrogen pressure (1–5 bar), and solvent systems (EtOH vs. MeOH) to identify optimal conditions.

- Byproduct Identification : Use LC-MS to detect dehalogenation or over-reduction products, common in heterocyclic hydrogenation .

Q. What analytical approaches validate the stability of this compound under physiological pH conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA.

- Degradant Identification : Isolate and characterize major degradants (e.g., lactam formation via intramolecular cyclization) using HRMS/MS .

Application-Oriented Questions

Q. How can this compound serve as a precursor for novel heterocyclic libraries in medicinal chemistry?

- Methodology :

- Diversification : React the carboxylic acid with amines (e.g., benzylamine) via HATU-mediated coupling to generate amide derivatives.

- Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7) to identify leads with improved potency .

Q. What role does the oxopiperidine ring play in modulating the compound’s pharmacokinetic properties?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。